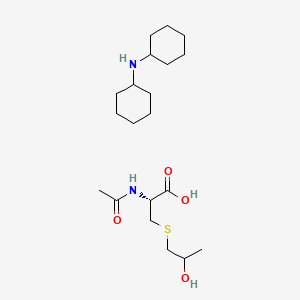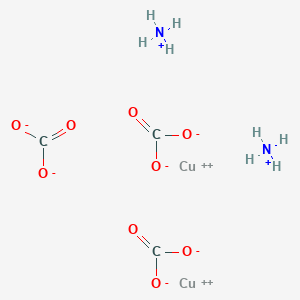
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and an ester functional group. It has garnered significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-amino-3-cyanopyridine can undergo cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to yield the desired naphthyridine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ethyl 6-cyano-4-oxo-1,5-naphthyridine-3-carboxylate.
Reduction: Ethyl 6-amino-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its role in developing new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and hydroxy groups play crucial roles in these interactions, often forming hydrogen bonds or participating in electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate: Similar structure but with a chloro group instead of a cyano group, leading to different reactivity and biological activity.
6-Amino-4-hydroxy-1,5-naphthyridine-3-carboxylate: The amino group provides different hydrogen bonding capabilities and reactivity profiles.
4-Hydroxy-1,5-naphthyridine-3-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H9N3O3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
ethyl 6-cyano-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-2-18-12(17)8-6-14-9-4-3-7(5-13)15-10(9)11(8)16/h3-4,6H,2H2,1H3,(H,14,16) |
Clave InChI |
OBTKBNVRMWGPEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)


![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)

![Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate](/img/structure/B12840385.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
